N-tert-butylpyridine-2-sulfonamide
Description
Properties
IUPAC Name |
N-tert-butylpyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-6-4-5-7-10-8/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLSFABUKYZNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-tert-butylpyridine-2-sulfonamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves nucleophilic substitution between pyridine-2-sulfonyl chloride and tert-butylamine. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–100°C to enhance solubility and reactivity .
- Base utilization : Triethylamine or sodium hydride to deprotonate the amine and drive the reaction .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Pyridine-2-sulfonyl chloride, tert-butylamine, DMF, 80°C | 65–75 | 92% |
| Purification | Ethanol/water (3:1) recrystallization | 60 | 99% |
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR spectroscopy : H and C NMR confirm sulfonamide linkage (e.g., δ 8.5–8.7 ppm for pyridine protons) and tert-butyl group (δ 1.3–1.5 ppm) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) .
- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 243.1 .
Q. What solvents and temperatures are optimal for recrystallizing this compound?
- Method : Ethanol/water (3:1 v/v) at 4°C yields needle-like crystals with minimal impurities. Solubility in ethanol decreases sharply below 10°C, promoting crystallization .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for sulfonamide derivatives?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies, validating experimental data. Discrepancies in H NMR splitting patterns may arise from dynamic effects (e.g., rotational barriers) not captured in static models .
Q. What strategies mitigate side reactions during sulfonamide synthesis (e.g., over-sulfonylation or hydrolysis)?
- Experimental Design :
- Stoichiometry control : Use tert-butylamine in 1.2–1.5 molar excess to limit bis-sulfonamide formation .
- Moisture avoidance : Conduct reactions under nitrogen to prevent hydrolysis of sulfonyl chloride intermediates .
- Kinetic monitoring : In situ FTIR tracks sulfonamide bond formation (peak at 1360 cm) to optimize reaction time .
Q. How do hydrogen-bonding interactions influence the biological activity of this compound?
- Mechanistic Insight : The sulfonamide group acts as a hydrogen-bond acceptor, targeting enzyme active sites (e.g., carbonic anhydrase). Molecular docking (AutoDock Vina) shows binding affinity (ΔG = −8.2 kcal/mol) via interactions with zinc-coordinated water .
Q. What advanced techniques analyze reaction kinetics for sulfonamide derivatization?
- Methods :
- Stopped-flow UV-Vis : Measures rate constants () for sulfonamide formation under varying pH (range 6–8) .
- Arrhenius analysis : Determines activation energy () from temperature-dependent studies (25–60°C) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Root Cause : Polymorphism or residual solvent in crystals.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
